molecular formula C15H20O2 B1623734 alpha-Amylcinnamyl formate CAS No. 7493-79-0

alpha-Amylcinnamyl formate

Cat. No.: B1623734
CAS No.: 7493-79-0
M. Wt: 232.32 g/mol
InChI Key: AWNFWGNFOOJDNO-UHFFFAOYSA-N
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Description

Alpha-Amylcinnamyl formate: is an organic compound belonging to the class of benzene and substituted derivatives. It is known for its sweet, green, and herbal taste. The compound is also referred to as 2-(Phenylmethylene)-1-heptanol formate or 2-(Phenylmethylene)heptyl formate .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-Amylcinnamyl formate can be synthesized through the esterification of alpha-amylcinnamyl alcohol with formic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: : Alpha-Amylcinnamyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of alpha-amylcinnamyl formate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Amylcinnamyl acetate: Similar structure but with an acetate group instead of a formate group.

    Alpha-Amylcinnamyl alcohol: The alcohol precursor used in the synthesis of alpha-amylcinnamyl formate.

    Alpha-Amylcinnamaldehyde: Contains an aldehyde group instead of a formate group.

Uniqueness: : this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. Its pleasant aroma and flavor profile make it particularly valuable in the fragrance and flavor industries .

Properties

IUPAC Name

2-benzylideneheptyl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-2-3-5-10-15(12-17-13-16)11-14-8-6-4-7-9-14/h4,6-9,11,13H,2-3,5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNFWGNFOOJDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)COC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864082
Record name 2-Benzylideneheptyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7493-79-0
Record name α-Amylcinnamyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7493-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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